![molecular formula C12H12O4S2 B13018995 Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B13018995.png)
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate is a chemical compound with a unique molecular structure that includes a thieno[2,3-b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate typically involves the use of thiophene as a starting material. The synthetic route includes multiple steps to introduce the necessary functional groups. One common method involves the reaction of thiophene with diethyl oxalate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to therapeutic effects such as anti-diabetic or anti-cancer activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde: This compound has a similar core structure but different functional groups, leading to distinct chemical properties and applications.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate:
The uniqueness of this compound lies in its specific functional groups and the resulting versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H12O4S2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H12O4S2/c1-3-15-10(13)8-5-7-6-9(11(14)16-4-2)18-12(7)17-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
TUQMQRYQWOACAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)SC(=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


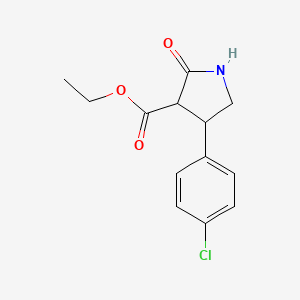
![5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13018936.png)
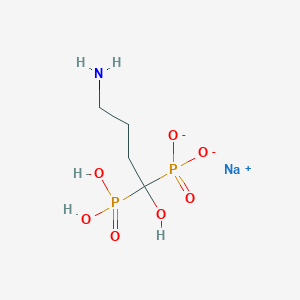
![tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13018946.png)
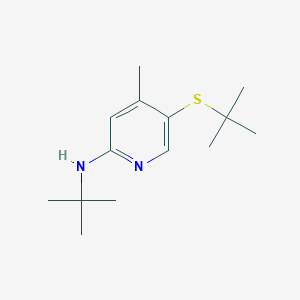

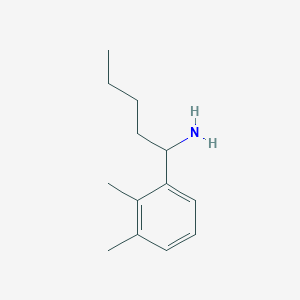
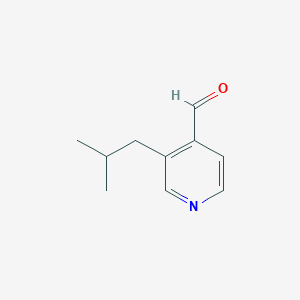

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)
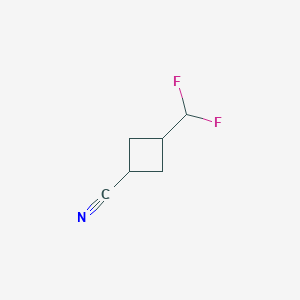
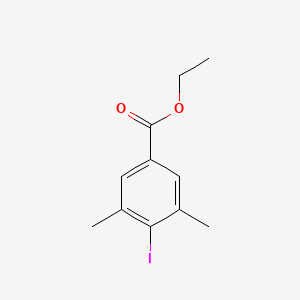
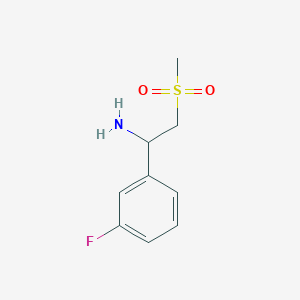
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13018997.png)
